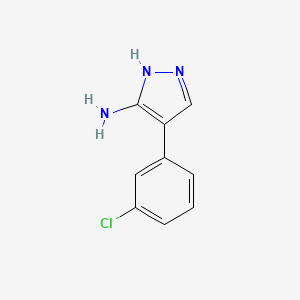

4-(3-chlorophenyl)-1H-pyrazol-5-amine

Description

Contextualization of Pyrazole (B372694) Derivatives in Organic and Medicinal Chemistry Research

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their diverse biological activities. nih.govmdpi.com The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a feature that imparts unique chemical properties and allows for diverse molecular interactions. mdpi.com This scaffold is present in numerous commercially successful drugs, highlighting its therapeutic importance. mdpi.com

Researchers have extensively explored pyrazole derivatives for a wide range of pharmacological applications, including:

Anti-inflammatory agents: Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core. mdpi.com

Anticancer agents: Various pyrazole-containing compounds have been investigated for their ability to inhibit tumor growth. ontosight.ai

Antimicrobial and Antifungal agents: The pyrazole nucleus is a key component in many compounds developed to combat bacterial and fungal infections. mdpi.com

Neuroprotective agents: Certain pyrazole derivatives have shown potential in protecting nerve cells from damage. nih.gov

The synthetic accessibility and the ability to readily functionalize the pyrazole ring at multiple positions make it an attractive template for creating large libraries of compounds for drug discovery and development. mdpi.comnih.gov

Significance of Aminopyrazoles as Versatile Heterocyclic Scaffolds

Within the broader family of pyrazoles, aminopyrazoles are particularly valuable as synthetic intermediates. nih.gov The presence of an amino group provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures, including fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govnih.gov

5-Aminopyrazoles, such as the title compound, are polyfunctional molecules with multiple nucleophilic sites (the 5-NH₂, the 1-NH, and the 4-CH), which can be selectively targeted in chemical reactions. This versatility makes them key building blocks for synthesizing compounds with enhanced or novel biological activities. The functionalization of the pyrazole nucleus with amino substituents has led to many pharmacologically active compounds that are crucial in drug discovery. nih.gov

Specific Research Interest and Academic Relevance of 4-(3-chlorophenyl)-1H-pyrazol-5-amine

While extensive research has been published on the broader classes of pyrazoles and aminopyrazoles, specific studies detailing the biological activity of this compound are not widely available in public literature. However, its academic and research relevance can be inferred from its structural features and its availability as a research chemical from various suppliers. bldpharm.comaccelachem.comarctomsci.comlabfind.co.kr

The key structural components of the molecule suggest several areas of potential research interest:

4-Aryl Substitution: The presence of an aryl group at the 4-position of the pyrazole ring is a common motif in pharmacologically active compounds. This substitution pattern is known to influence the biological activity of the molecule.

Chlorophenyl Group: The 3-chlorophenyl moiety is an important pharmacophore. The chlorine atom can alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its interaction with biological targets. nih.gov Halogenated pyrazoles are significant in both medicinal chemistry and crop sciences. thieme-connect.com

Synthetic Intermediate: As a 4-substituted-5-aminopyrazole, the compound is a valuable precursor for creating more complex heterocyclic systems through reactions involving its amine and pyrazole ring nitrogens. It can be used to synthesize a variety of fused pyrazole derivatives, which are of great interest in medicinal chemistry. nih.gov

Derivatives of structurally similar compounds, such as other chlorophenyl-substituted pyrazoles, have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents. ontosight.ainih.govchemimpex.com Therefore, this compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents and other functional organic molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBOVXXJALCPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439946 | |

| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95750-97-3 | |

| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity of 4 3 Chlorophenyl 1h Pyrazol 5 Amine and Its Derivatives

Mechanistic Investigations of Cyclization and Condensation Reactions

Cyclization and condensation reactions involving 4-(3-chlorophenyl)-1H-pyrazol-5-amine are fundamental to the construction of fused pyrazole (B372694) systems, such as the medicinally important pyrazolo[1,5-a]pyrimidines. The regioselectivity of these reactions is largely governed by the differential nucleophilicity of the endocyclic and exocyclic nitrogen atoms of the 5-aminopyrazole moiety.

Role of Hydrazone Intermediates

The formation of the pyrazole ring itself, from which this compound is derived, often proceeds through a hydrazone intermediate. A common synthetic route involves the condensation of a β-ketonitrile with a hydrazine (B178648). In this pathway, the terminal nitrogen of the hydrazine initially attacks the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone. This intermediate is seldom isolated. Subsequently, an intramolecular cyclization occurs via the attack of the other nitrogen atom of the hydrazine onto the nitrile carbon, ultimately yielding the 5-aminopyrazole structure.

Intramolecular Cyclization Pathways

The 5-amino group of this compound is a key nucleophilic center that drives intramolecular cyclization reactions. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This transformation typically involves the reaction of the 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound, β-enaminone, or β-ketonitrile.

The mechanism is initiated by the nucleophilic attack of the exocyclic 5-amino group on one of the electrophilic centers of the reaction partner. This step is favored due to the higher nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen atoms of the pyrazole ring. Following this initial condensation, a subsequent intramolecular cyclization takes place, where a nitrogen atom of the pyrazole ring attacks the remaining electrophilic center. This is followed by a dehydration step, leading to the formation of the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring system. The regioselectivity of this reaction is high, predominantly yielding the pyrazolo[1,5-a]pyrimidine isomer. researchgate.netnih.gov For instance, the reaction of 5-aminopyrazoles with enaminones in the presence of an acid catalyst leads to the formation of an enaminone intermediate which then undergoes condensation and cyclization. nih.gov

Chemical Transformations and Functionalization Reactions

The this compound scaffold can be further elaborated through various functionalization reactions, including arylation, amination, and dimerization. These transformations allow for the introduction of diverse substituents, enabling the fine-tuning of the molecule's properties for various applications.

Arylation Reactions

Palladium-catalyzed direct arylation is a powerful tool for the C-H functionalization of pyrazoles. For 4-aryl-1H-pyrazol-5-amines, the arylation can be directed to different positions on the pyrazole ring. The presence of substituents on the pyrazole ring can influence the regioselectivity of the arylation. For instance, the presence of a temporary protecting group, such as a chloro group at the C5 position, can allow for the selective C4 arylation of the pyrazole ring. nih.govacs.org This strategy can be employed to synthesize 4,5-diarylated pyrazoles through a sequence of C4 arylation, dechlorination, and subsequent C5 arylation. nih.gov

The general mechanism for palladium-catalyzed direct arylation involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by C-H activation of the pyrazole ring and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Amination Reactions

The introduction of an amino group onto the pyrazole ring can be achieved through transition metal-catalyzed amination reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine. For the synthesis of N-aryl-4-aminopyrazoles, a 4-halopyrazole derivative would be reacted with an amine in the presence of a palladium catalyst, a suitable ligand (e.g., XPhos), and a base. osi.lvwikipedia.org The catalytic cycle involves the oxidative addition of the 4-halopyrazole to the Pd(0) catalyst, coordination of the amine to the palladium center, deprotonation of the amine, and reductive elimination to yield the aminated product. wikipedia.org

Copper-catalyzed amination reactions also provide a viable route for the N-arylation of nitrogen heterocycles, including pyrazoles. These reactions often utilize CuI as the catalyst in the presence of a diamine ligand. acs.org

Dimerization and Coupling Reactions

The 5-aminopyrazole moiety can undergo oxidative dimerization and coupling reactions to form larger, more complex structures. Copper-promoted dimerization of 5-aminopyrazoles can lead to the formation of pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comresearchgate.net The chemoselectivity of these reactions can be switched by tuning the reaction conditions, such as the copper catalyst and oxidant used. mdpi.comresearchgate.net

Furthermore, oxidative dehydrogenative coupling of pyrazol-5-amines can lead to the formation of azo compounds. For example, the reaction of pyrazol-5-amines in the presence of iodine and an oxidant like tert-butyl hydroperoxide (TBHP) can result in the formation of (E)-1,2-bis(pyrazol-5-yl)diazenes. nih.govacs.orgnih.gov Research on a related compound, 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine, demonstrated that it undergoes oxidative dehydrogenative coupling and iodination to afford (E)-1,2-bis(3-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)diazene. nih.govacs.org This indicates that the 3-chlorophenyl substituent does not impede this type of coupling reaction.

Below is a table summarizing the reaction conditions for the dimerization of a generic 3-methyl-1-phenyl-1H-pyrazol-5-amine, which is structurally similar to the subject compound and provides insight into the potential reaction parameters.

Table 1: Reaction Conditions for the Dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine

| Product Type | Catalyst | Oxidant | Additive | Solvent | Temperature (°C) | Time (h) |

| Dipyrazole-fused Pyridazine | Cu(OAc)₂ | Benzoyl Peroxide (BPO) | K₂S₂O₈ | Toluene | 100 | 10 |

| Dipyrazole-fused Pyrazine | CuCl₂ | tert-Butyl Peroxybenzoate | 1,10-phenanthroline, Na₂CO₃ | Toluene | 130 | 12 |

Data adapted from a study on the dimerization of 5-aminopyrazoles. researchgate.net

Reactions involving C,N-Binucleophilic Nature of Aminopyrazoles

The chemical character of this compound is significantly defined by its nature as a C,N-binucleophile. nih.govresearchgate.net Aminopyrazoles, in general, possess multiple reactive sites, making them versatile building blocks for the synthesis of a variety of heterocyclic compounds, particularly through multicomponent reactions (MCRs). nih.govresearchgate.net The nucleophilicity resides in the exocyclic amino group (N-nucleophile) and the electron-rich C4 carbon atom of the pyrazole ring (C-nucleophile). researchgate.net The specific reactivity can be influenced by reaction conditions and the nature of the electrophilic partner.

In many reactions, this compound can react with electrophiles at either the amino group or the C4 position. However, since the C4 position is substituted with a 3-chlorophenyl group in the target molecule, the nucleophilic attack from the carbon center is generally directed to the C5 position in related 5-aminopyrazole derivatives where C4 is unsubstituted. For the purpose of illustrating the inherent reactivity of the aminopyrazole scaffold, reactions involving unsubstituted C4 positions are often considered. For instance, in domino reactions leading to pyrazolo[3,4-b]pyridone systems, the initial attack involves the carbon nucleophilic center of the aminopyrazole. nuph.edu.ua

The C,N-binucleophilic nature is elegantly exploited in MCRs for the construction of complex molecular architectures in a single step. nih.gov These reactions are highly efficient, creating multiple bonds and stereocenters in a chemo- and regio-selective manner. researchgate.netresearchgate.net The versatility of aminopyrazoles as C,N-binucleophiles has led to the development of numerous protocols for synthesizing pyrazole-fused heterocycles. nih.govresearchgate.net

Below is a table summarizing representative reactions where aminopyrazoles act as C,N-binucleophiles.

| Reactants | Reagents/Catalyst | Product Type | Reference |

| 5-Aminopyrazole, α,β-Unsaturated Aldehyde, Cyclic-1,3-diketone | DMSO | Styryl-linked Pyridine Fused with Pyrazole | researchgate.net |

| 5-Aminopyrazoles, 2-Hydroxy-1,4-naphthoquinone, α,β-Unsaturated Aldehydes | Acetic Acid | Pentacyclic Pyran Fused Pyrazolo Benzo[h]quinolines | researchgate.net |

| 5-Amino-3-methyl-1-phenylpyrazole, β-Diketones, Isatin (B1672199) | p-TSA in Water | Pyrazolopyridine-spiroindolinone derivatives | scirp.org |

Reaction Dynamics Leading to Fused Heterocyclic Systems

The ability of this compound and its analogs to form fused heterocyclic systems is a cornerstone of their synthetic utility. These reactions often proceed through a cascade of events, leveraging the inherent reactivity of the aminopyrazole core to construct new rings.

A prominent example is the synthesis of pyrazolo[3,4-b]quinolines. One method involves a three-component reaction between a 5-aminopyrazole, an aromatic aldehyde, and a cyclic diketone like dimedone. nih.gov Another approach reacts substituted anilines, aromatic aldehydes, and a pyrazolone (B3327878) derivative to yield a fully aromatic 1H-pyrazolo[3,4-b]quinoline system. nih.gov

The synthesis of pyrazolo[1,5-a]quinazolines has been achieved via a Rh(III)-catalyzed C–H activation and cyclization cascade. rsc.org This [5 + 1] annulation reaction involves the reaction of a phenyl-1H-pyrazol-5-amine with an alkynoate or alkynamide, demonstrating high atom economy and broad substrate tolerance. rsc.org

Furthermore, reactions with dicarbonyl compounds or their equivalents are a common strategy. For instance, the reaction of pyrazol-5-amines with arylglyoxals can lead to a variety of fused systems depending on the reaction conditions and stoichiometry. nih.govacs.orgnih.gov These reactions can selectively produce pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. nih.govnih.gov

The table below details examples of reactions leading to fused heterocyclic systems.

| Starting Aminopyrazole Derivative | Key Reagents | Fused System Formed | Reference |

| Phenyl-1H-pyrazol-5-amine | Alkynoates/Alkynamides, Rh(III) catalyst | Pyrazolo[1,5-a]quinazolines | rsc.org |

| 5-Aminopyrazole | Aromatic Aldehyde, Dimedone | 1H-Pyrazolo[3,4-b]quinolines | nih.gov |

| 1H-Pyrazol-5-amines | 4,5-Dichloro-1,2,3-dithiazolium Chloride | 6H-Pyrazolo[3,4-c]isothiazole-3-carbonitriles | acs.org |

| N-allyl-5-amino-1H-pyrazole-4-carboxamides | Iodine | 4-(4,5-Dihydrooxazol-2-yl)-1H-pyrazol-5-amines | researchgate.net |

Postulated Mechanisms for Domino Reactions of Pyrazol-5-amines

Domino reactions involving pyrazol-5-amines are powerful transformations that generate molecular complexity from simple precursors in a single operation. The mechanisms of these reactions are often intricate, involving several sequential steps.

One well-studied example is the reaction of arylglyoxals with pyrazol-5-amines, which can lead to different products based on stoichiometry and catalysts. nih.govacs.org For the formation of pyrazolo[3,4-b]pyridines, a postulated mechanism begins with the acid-catalyzed (e.g., p-TsOH) reaction between the arylglyoxal and the pyrazol-5-amine. nih.govacs.org This is followed by an intermolecular addition and dehydration to form a reactive allene (B1206475) intermediate. nih.gov An intramolecular 6π electrocyclization of this allene then occurs to furnish the pyrazolo[3,4-b]pyridine core. nih.govacs.org

When the reactant ratio is altered, the reaction can proceed through different pathways. For example, a double [3 + 2 + 1] heteroannulation has been proposed for the regioselective synthesis of dipyrazolo-fused 1,7-naphthyridines. nih.govacs.orgnih.gov This complex cascade involves direct C-C bond formation between two electrophilic sites of the arylglyoxals. nih.govnih.gov

An even more unusual [3 + 3 + 1 + 1] cyclization has been suggested for the formation of novel dipyrazolo-fused 1,3-diazocanes. nih.govacs.orgnih.gov These postulated mechanisms are typically supported by experimental evidence, such as control experiments and the isolation of intermediates, to delineate the complex reaction pathways. nih.gov

The regioselectivity of domino reactions involving 3-methyl-5-aminopyrazole with pyrazole-4-carbaldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) has also been investigated. nuph.edu.ua The proposed mechanism suggests that the process is initiated by the interaction of the β-carbon atom of an intermediate (formed from the dioxanedione and aldehyde) with the carbon nucleophilic center of the aminopyrazole. nuph.edu.ua This is followed by an attack of the exocyclic amino group on a carbonyl group in the dioxane-4,6-dione fragment, leading to the final pyrazolo[3,4-b]pyridone system. nuph.edu.ua

Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 4-(3-chlorophenyl)-1H-pyrazol-5-amine, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

Expected Characteristic FT-IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (amine & pyrazole) | 3500-3200 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C=N (pyrazole ring) | 1650-1550 | Stretching |

| C=C (aromatic & pyrazole) | 1600-1450 | Stretching |

| N-H (amine) | 1650-1580 | Bending (Scissoring) |

| C-Cl (chlorophenyl) | 800-600 | Stretching |

| C-H (aromatic) | 900-675 | Out-of-plane Bending |

This table represents generalized expected ranges and the actual peak positions would require experimental data.

The precise positions of the N-H stretching bands could indicate the extent of hydrogen bonding in the solid state. The C-H out-of-plane bending vibrations for the 3-substituted phenyl ring would provide information about the substitution pattern.

FT-Raman Spectroscopy and Vibrational Assignments

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational analysis.

In an FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic and pyrazole (B372694) rings would be expected to produce strong signals. The C-Cl stretching vibration would also be Raman active. A detailed vibrational assignment would typically be supported by computational methods, such as Density Functional Theory (DFT) calculations, to correlate the observed experimental frequencies with specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the amine (NH₂), pyrazole (NH and CH), and chlorophenyl protons.

Anticipated ¹H NMR Signals:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole N-H | Broad singlet, variable | Singlet (broad) |

| Aromatic C-H (chlorophenyl) | 7.0 - 7.5 | Multiplet |

| Pyrazole C-H | ~6.0 - 8.0 | Singlet |

| Amine N-H₂ | Broad singlet, variable | Singlet (broad) |

This table presents estimated chemical shift ranges. Actual values depend on the solvent and other experimental conditions.

The protons of the 3-chlorophenyl group would likely appear as a complex multiplet in the aromatic region. The single proton on the pyrazole ring would appear as a singlet. The amine and pyrazole NH protons would likely be broad signals and their chemical shifts could vary depending on concentration and solvent. Deuterium exchange studies (by adding D₂O) would confirm the assignment of these labile protons, as their signals would disappear from the spectrum.

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The spectrum of this compound would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Pyrazole C-NH₂ | 140 - 160 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 115 - 130 |

| Pyrazole C-Aryl | 110 - 125 |

| Pyrazole C-H | 90 - 110 |

These are approximate ranges based on similar structures.

The carbon atom attached to the chlorine (C-Cl) and the carbon attached to the amino group (C-NH₂) would be significantly influenced by the electronegativity of these substituents. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to distinguish between CH, CH₂, and CH₃ groups (though only CH groups are present in the core structure here, besides quaternary carbons).

Ultraviolet-Visible (UV-Vis) Spectroscopy Investigations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to exhibit absorption maxima (λmax) corresponding to π→π* transitions within the conjugated system formed by the pyrazole and chlorophenyl rings. The position and intensity of these absorptions would be sensitive to the solvent polarity. A detailed study would involve recording spectra in a range of solvents to investigate solvatochromic effects.

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this technique is crucial for confirming its molecular weight and providing insights into its chemical structure through fragmentation patterns. The molecular formula of this compound is C₉H₈ClN₃, which corresponds to a monoisotopic mass of 193.04068 Da. uni.lu

In a typical mass spectrometry experiment, the compound is ionized, and the resulting ions are separated based on their m/z ratio. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition.

Predicted mass spectrometry data for various adducts of this compound highlights the expected m/z values that would be observed experimentally. uni.lu These predictions are instrumental for identifying the compound in complex mixtures and for confirming the success of a synthesis.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 194.04796 |

| [M+Na]⁺ | 216.02990 |

| [M-H]⁻ | 192.03340 |

| [M+NH₄]⁺ | 211.07450 |

| [M+K]⁺ | 232.00384 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can be compared with the theoretical values calculated from the molecular formula. For this compound (C₉H₈ClN₃), the theoretical elemental composition can be calculated based on its atomic constituents.

The process involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the percentage of carbon, hydrogen, and nitrogen. The percentage of chlorine is typically determined by other methods, such as titration.

The experimental results from elemental analysis are then compared to the theoretical values to confirm the purity and empirical formula of the synthesized compound.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 55.82 |

| Hydrogen | H | 4.16 |

| Chlorine | Cl | 18.31 |

| Nitrogen | N | 21.70 |

X-ray Crystallography and Solid-State Structural Parameters

While specific X-ray crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine, provides insight into the expected structural parameters. researchgate.net For this related compound, the crystal system was determined to be monoclinic with the space group P21/n. researchgate.net

The data obtained from an X-ray diffraction experiment on a single crystal of this compound would yield a set of crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), the volume of the unit cell (V), and the number of molecules in the unit cell (Z).

Below is an illustrative table of the kind of crystallographic data that would be obtained for a similar pyrazole derivative.

| Parameter | Illustrative Value (from a related compound) | Reference |

|---|---|---|

| Chemical Formula | C₂₃H₁₆ClN₅S | researchgate.net |

| Formula Weight | 429.92 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 19.8348(9) | researchgate.net |

| b (Å) | 8.8376(3) | researchgate.net |

| c (Å) | 23.8486(10) | researchgate.net |

| β (°) | 97.646(4) | researchgate.net |

| Volume (ų) | 4143.3(3) | researchgate.net |

| Z | 8 | researchgate.net |

Correlation between Spectroscopic Data and Molecular Structure

The true power of spectroscopic and analytical techniques lies in their combined ability to build a cohesive and detailed picture of a molecule's structure. For this compound, each piece of data corroborates the others to confirm the proposed structure.

The molecular ion peak in the mass spectrum would confirm the molecular weight calculated from the molecular formula (C₉H₈ClN₃). The isotopic pattern of this peak, showing a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, would be indicative of the presence of a single chlorine atom.

The results of the elemental analysis would provide the empirical formula of the compound. This empirical formula, when compared with the molecular weight from mass spectrometry, would confirm the molecular formula.

Finally, X-ray crystallography would provide the definitive three-dimensional structure. The bond lengths and angles would be consistent with those expected for a pyrazole ring substituted with an amino group and a 3-chlorophenyl group. The planarity of the pyrazole and phenyl rings, as well as the torsion angle between them, would be precisely determined. This solid-state structure would be the ultimate confirmation of the connectivity established by other spectroscopic methods.

Together, these techniques provide a comprehensive and unambiguous characterization of this compound, which is essential for understanding its chemical properties and potential applications.

Advanced Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. globalresearchonline.net A typical study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the molecule.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.

The resulting data would be presented in a table detailing the precise measurements of each bond and angle within the 4-(3-chlorophenyl)-1H-pyrazol-5-amine structure. For instance, it would specify the lengths of the C-C, C-N, N-N, C-H, N-H, and C-Cl bonds, as well as the angles defining the geometry of the pyrazole (B372694) and phenyl rings. These theoretical values are crucial for understanding the molecule's steric and electronic properties and can be compared with experimental data from X-ray crystallography if available for similar structures.

Table 1: Predicted Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound (Illustrative) (Note: The following data is hypothetical and serves as an example of typical results from a DFT calculation.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.39 | C1-C2-C3 | 120.1 |

| N1-N2 | 1.38 | N1-N2-C5 | 108.5 |

| C4-C(Ph) | 1.48 | C4-C5-N1 | 110.2 |

| C5-N(H2) | 1.37 | H-N-H | 115.0 |

| C(Ph)-Cl | 1.74 | C3(Ph)-C(Ph)-Cl | 119.5 |

Once the optimized geometry is obtained, a frequency calculation is performed. This analysis serves two purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational spectrum (e.g., IR and Raman). Each vibrational mode is associated with a specific frequency and intensity.

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations of the bonds. This provides a detailed understanding of the molecule's dynamic behavior.

Table 2: Selected Theoretical Vibrational Frequencies and Assignments for this compound (Illustrative) (Note: This table is a hypothetical representation.)

| Frequency (cm⁻¹) | Assignment (PED %) |

| 3450 | N-H stretching (98%) |

| 3100 | C-H aromatic stretching (95%) |

| 1620 | C=N stretching (85%) |

| 1580 | C=C aromatic stretching (88%) |

| 1250 | C-N stretching (75%) |

| 1100 | C-Cl stretching (80%) |

Electronic Structure Analysis

Beyond molecular geometry, DFT provides deep insights into the electronic properties that govern a molecule's reactivity and interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the region where the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis would visualize the distribution of these orbitals across the this compound structure and quantify the energy gap.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the interactions between different parts of the molecule. It examines charge delocalization, which is the spreading of electron density over several atoms, often through resonance or hyperconjugation. This analysis helps to quantify the stability gained from these electron-sharing interactions, for example, between the lone pairs on the nitrogen atoms and the pi-systems of the rings.

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.

For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the nitrogen atoms of the pyrazole ring and the chlorine atom, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the amine and ring hydrogen atoms, highlighting them as sites for nucleophilic attack. This visual guide is fundamental for predicting how the molecule will interact with other molecules and biological targets.

Intermolecular Interaction Studies

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational methods are instrumental in dissecting and quantifying these forces, which dictate the crystal packing, physical properties, and ultimately the material's function.

The pyrazole scaffold, with its combination of two adjacent nitrogen atoms (-N-N(H)-), is capable of acting as both a hydrogen bond donor and acceptor. mdpi.com This dual nature facilitates the formation of various intermolecular interactions. In the crystal structure of a related compound, 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, the amino group's nitrogen atom demonstrates a pyramidal geometry and serves as a hydrogen-bond donor to both a chlorine atom and a ring nitrogen atom, creating a layered motif in the crystal lattice. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing. The analysis generates two-dimensional fingerprint plots that summarize the relative contributions of different types of atomic contacts.

For several pyrazole derivatives, Hirshfeld surface analysis has revealed the predominant role of specific interactions. For instance, in one study of a 1,5-diaryl pyrazole derivative, the major contributions to the crystal packing were from H···H (42.5%), H···C/C···H (35%), and H···Cl/Cl···H (12%) interactions. researchgate.netresearchgate.net In another pyrazoline derivative, H···H contacts accounted for 44.3% of the total surface interactions. nih.gov This highlights the significance of hydrogen-hydrogen contacts in stabilizing the crystal structures of these compounds.

Reduced Density Gradient (RDG) analysis complements Hirshfeld surfaces by identifying and visualizing noncovalent interactions in real space. This method plots the RDG versus the electron density, revealing regions corresponding to strong attractive interactions (like hydrogen bonds), weak Van der Waals forces, and strong repulsive interactions. Studies on related heterocyclic systems have used RDG analysis to visually confirm the presence of Van der Waals and hydrogen bonding interactions within the molecular structure. researchgate.net

| Interaction Type | 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole [%] researchgate.netresearchgate.net | 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole [%] | 4-[3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-methoxyphenol monohydrate [%] nih.gov |

|---|---|---|---|

| H···H | 42.5 | 60.5 | 44.3 |

| H···C/C···H | 35.0 | 10.7 | - |

| H···Cl/Cl···H | 12.0 | - | - |

| O···H | - | 20.4 | - |

| N···H | - | 6.5 | - |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can predict the conformational dynamics, stability, and interaction energies of a molecule in a simulated environment, such as in solution or interacting with a biological target.

For a piperidine (B6355638) derivative featuring chlorophenyl groups, MD simulations have been employed alongside molecular docking to study its interaction with protein targets. nih.gov Such studies can elucidate the stability of the ligand-protein complex, identify key interacting residues, and calculate binding free energies. This information is invaluable in the rational design of new molecules with specific biological activities.

Theoretical Prediction of Chemical Reactivity and Selectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the reactivity of molecules. By calculating the electronic structure, DFT provides access to a range of "reactivity descriptors."

Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another useful tool derived from DFT calculations. These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For pyrazole derivatives, MEP analysis has shown that regions around nitrogen and other heteroatoms are often centers for electrophilic attack. nih.govelsevierpure.com

Natural Bond Orbital (NBO) analysis provides further detail on charge distribution and intramolecular interactions by studying charge delocalization and donor-acceptor interactions between filled and empty orbitals. nih.govelsevierpure.com Global reactivity descriptors, such as chemical potential (µ), hardness (η), and the electrophilicity index (ω), can also be calculated to provide a quantitative measure of a molecule's reactivity. elsevierpure.com

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and frequency conversion. Computational methods, particularly DFT, are frequently used to predict the NLO response of new molecules. The key parameters are the molecular polarizability (α) and the first hyperpolarizability (β₀), which quantify the linear and first-order nonlinear response to an applied electric field, respectively.

Computational studies on several pyrazole and pyrazoline derivatives have shown that these compounds can exhibit promising NLO properties. nih.gov The calculated first hyperpolarizability (β₀) for a series of pyrazoline derivatives was found to be significantly greater than that of urea, a standard reference material for NLO applications. nih.gov For example, the β₀ values for some derivatives ranged from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu. nih.gov The presence of donor-acceptor groups and extended π-conjugation within the molecular structure is known to enhance the NLO response. Theoretical investigations can therefore guide the synthesis of new pyrazole derivatives with optimized NLO characteristics. nih.gov

| Compound Class | β₀ Range (esu) | Reference Compound (Urea) β₀ (esu) | Source |

|---|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ | ~0.37 × 10⁻³⁰ | nih.gov |

Structure Activity/property Relationship Sar/spr Investigations

Influence of Substituent Effects on Molecular Reactivity

The molecular reactivity of 4-(3-chlorophenyl)-1H-pyrazol-5-amine is significantly modulated by the electronic properties of its substituents. The pyrazole (B372694) ring itself is an electron-rich heterocyclic system. researchgate.net The two key substituents, the 5-amino group and the 4-(3-chlorophenyl) group, exert opposing electronic effects that dictate the molecule's reactivity profile.

Table 1: Summary of Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Influence on Pyrazole Ring Reactivity |

|---|---|---|---|

| Amino (-NH₂) | C5 | Strong Electron-Donating (+R > -I) | Increases nucleophilicity, activates the ring towards electrophiles. |

Positional Isomerism and its Impact on Chemical Behavior

The position of the chlorine atom on the phenyl ring is a critical determinant of the molecule's chemical behavior and biological activity. The subject compound features a chlorine atom at the meta position (C3 of the phenyl ring). Changing the substituent to the ortho or para position would result in positional isomers with distinct properties.

Studies on various classes of biologically active pyrazole derivatives have consistently shown that the substitution pattern on the aryl ring significantly impacts efficacy. For example, in a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, para-isomers were found to be more potent antibacterial agents than the corresponding meta-isomers. mdpi.com Similarly, a Quantitative Structure-Activity Relationship (QSAR) study on 3-aminopyrazole (B16455) derivatives as antitumor agents revealed that the presence of meta substitutions on the phenyl ring had a detrimental effect on their activity. nih.govresearchgate.net

The chemical behavior is affected in several ways:

Electronic Effects : A para-chloro substituent would exert a stronger resonance effect (+R) compared to a meta-chloro substituent, altering the electron distribution across the entire molecule. This can influence reaction rates and the strength of intermolecular interactions.

Steric Effects : An ortho-chloro substituent would introduce significant steric hindrance, which could restrict the rotation of the phenyl ring. This would impact the molecule's preferred conformation and its ability to bind to biological targets. The meta position, as in the target compound, offers less steric hindrance compared to the ortho position.

Intermolecular Interactions : The position of the chlorine atom affects its ability to form halogen bonds, which are important non-covalent interactions in both crystal packing and ligand-receptor binding. nih.gov The accessibility and electrostatic potential around the chlorine atom differ between the ortho, meta, and para positions.

Table 2: Comparative Impact of Chlorine Positional Isomerism on Pyrazole Derivatives

| Isomer Position | Potential Impact on Properties | Rationale |

|---|---|---|

| ortho | Decreased activity/reactivity | Significant steric hindrance can force the phenyl ring out of planarity with the pyrazole core, disrupting conjugation and optimal binding geometry. |

| meta | Moderate or detrimental activity | Primarily exerts a strong inductive electron-withdrawing effect. QSAR studies suggest this position can be unfavorable for certain biological activities. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Aminopyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ej-chem.org For aminopyrazole derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects, such as kinase inhibition or anticancer properties. researchgate.netnih.gov

A typical QSAR analysis involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like Multiple Linear Regression (MLR), to build a model that predicts activity. nih.gov These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors : These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for modeling interactions based on electrostatic forces. researchgate.net

Steric Descriptors : These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. They are important for understanding how a molecule fits into a receptor's binding site.

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching.

Hydrophobic Descriptors : Usually represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor quantifies the molecule's lipophilicity, which is critical for membrane permeability and transport.

For aminopyrazole derivatives, QSAR studies have highlighted the importance of specific substitutions. For instance, a QSAR study on 3-aminopyrazoles as CDK2/cyclin A inhibitors found that the presence of meta substituents on the phenyl ring was detrimental to activity, whereas substitutions at other positions were favorable. nih.gov Another study on pyrazolone (B3327878) derivatives identified molecular density and topological indices as key factors for determining cytotoxicity. ej-chem.org These models allow for the virtual screening of new derivatives and the rational design of more potent compounds.

Table 3: Common Descriptors Used in QSAR Analysis of Pyrazole Derivatives

| Descriptor Type | Examples | Relevance to Activity |

|---|---|---|

| Electronic | HOMO/LUMO energy, Dipole Moment, Atomic Charges | Governs electrostatic and orbital-controlled interactions with biological targets. |

| Steric/Geometrical | Molecular Weight, Molar Refractivity, Surface Area | Determines the quality of fit within a receptor binding pocket. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the size, shape, and degree of branching of the molecule. |

Computational Approaches to Structure-Property Relationships

Computational chemistry provides powerful tools to investigate the structure-property relationships of molecules like this compound at an atomic level. Methods like Density Functional Theory (DFT) are commonly used to calculate optimized geometries, electronic structures, and reactivity descriptors. researchgate.netnih.gov

DFT calculations can map the electronic landscape of the molecule. The electron-donating amino group at C5 significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor. The electron-withdrawing 3-chlorophenyl group, conversely, helps to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution. For pyrazole derivatives, negative potential (red/yellow) is typically localized around the electronegative nitrogen atoms, indicating sites susceptible to electrophilic attack or hydrogen bond donation. researchgate.net The amino group also contributes to this negative potential. The presence of the chlorine atom creates a region of positive potential (a "sigma-hole") on the halogen's outer surface, which can participate in halogen bonding. researchgate.net

The 3-dimensional structure, including steric hindrance and conformational preferences, is key to the molecule's properties. A crucial parameter is the dihedral (torsion) angle between the plane of the pyrazole ring and the plane of the C4-phenyl ring. Steric clashes between substituents can force the rings to twist out of planarity. A non-planar conformation can disrupt π-conjugation between the rings, affecting the electronic properties and biological activity.

While the meta position of the chlorine atom induces less steric strain than an ortho substituent, it still influences the rotational barrier of the phenyl ring. Computational conformational analysis can identify the lowest energy conformers and the energy barriers between them, providing insight into the molecule's flexibility and the shapes it is likely to adopt when interacting with other molecules. researchgate.netacs.org

Halogens : The chlorine atom plays a multifaceted role. Its electron-withdrawing inductive effect modulates the electronics of the entire system. Furthermore, chlorine is a capable participant in halogen bonding, an attractive non-covalent interaction between the electropositive region on the halogen (σ-hole) and a nucleophile (like a carbonyl oxygen or a nitrogen atom in a biological target). nih.govresearchgate.net The strength and directionality of halogen bonds are increasingly recognized as crucial for ligand-protein binding and rational drug design. The meta position of the chlorine dictates the geometric possibilities for such interactions.

Amino Moieties : The 5-amino group is a key functional group that serves as both a hydrogen bond donor and acceptor. Its basicity and nucleophilicity are vital for many chemical reactions. nih.gov In a biological context, the amino group frequently forms critical hydrogen bonds with amino acid residues in enzyme active sites or receptors, anchoring the ligand in a specific orientation. The position of the amino group on the pyrazole ring is critical; 5-aminopyrazoles, for example, are widely used as scaffolds for kinase inhibitors, where the amino group often interacts with the hinge region of the kinase. mdpi.com

Research Applications and Synthetic Potential

Role as Key Synthetic Intermediates for Diverse Heterocyclic Scaffolds

The 5-aminopyrazole core is a well-established synthon for constructing fused heterocyclic systems due to the reactivity of the endocyclic nitrogen atom and the exocyclic amino group. beilstein-journals.orgnih.gov This dual reactivity allows for facile annulation reactions with various bielectrophilic reagents, leading to the formation of diverse and medicinally relevant scaffolds. beilstein-journals.orgnih.gov As a member of this class, 4-(3-chlorophenyl)-1H-pyrazol-5-amine is instrumental in generating libraries of complex molecules for further investigation.

The synthesis of pyrazole-fused heterocycles is a cornerstone of modern medicinal chemistry, and 5-aminopyrazoles are frequently employed as precursors. beilstein-journals.org These fused systems often mimic the structure of endogenous purine (B94841) bases, allowing them to interact with a variety of biological targets. nih.gov

Pyrazolopyridines: This class of compounds is readily synthesized from 5-aminopyrazoles. Common methods include condensation reactions with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and various multicomponent reactions. nih.gov For instance, the reaction of a 5-aminopyrazole with a β-diketone in a solvent like acetic acid typically leads to the formation of a pyrazolo[3,4-b]pyridine ring system. beilstein-journals.org The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the pyrazole (B372694) and the diketone. nih.gov Another powerful approach is the Friedländer annulation, which involves the condensation of a 5-aminopyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group, such as an acetonitrile (B52724) derivative, to yield pyrazolo[3,4-b]pyridines. semanticscholar.org

Pyrazolopyrimidinones: The construction of the pyrazolopyrimidine core often involves the reaction of a 5-aminopyrazole with reagents like β-ketoesters. For example, the cyclocondensation of a 5-aminopyrazole with ethyl acetoacetate (B1235776) can yield a 7-hydroxypyrazolo[1,5-a]pyrimidine derivative. nih.gov Similarly, reactions with phenyl isothiocyanate can lead to the formation of pyrazolo[4,3-d]pyrimidine analogues. arabjchem.org These scaffolds are of significant interest due to their presence in numerous biologically active molecules, including kinase inhibitors.

Imidazopyrazoles: The synthesis of imidazopyrazoles can be achieved by alkylating 5-amino-1H-pyrazole derivatives with various halo reagents under phase transfer conditions. researchgate.net This approach leverages the nucleophilicity of the pyrazole ring nitrogens and the amino group to build the fused imidazole (B134444) ring.

Table 1: Synthetic Routes to Pyrazole-Fused Heterocycles from 5-Aminopyrazole Precursors

Beyond simple bicyclic systems, this compound can be elaborated into more complex polyheterocyclic and spirocyclic structures. Multicomponent reactions are particularly effective for this purpose, allowing for the rapid construction of molecular complexity in a single step. nih.gov For example, a three-component reaction between a 5-aminopyrazole, an arylaldehyde, and a cyclic ketone can lead to the formation of intricate fused systems like macrocyclane-fused pyrazolo[3,4-b]pyridines. beilstein-journals.org Similarly, reactions with isatin (B1672199) and ketones can produce spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives, which are of interest in medicinal chemistry for their three-dimensional architectures. beilstein-journals.org

Applications in the Design of Novel Chemical Entities for Biological Inquiry

Aminopyrazoles are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. mdpi.comnih.gov The this compound framework, in particular, has been utilized in the design of targeted therapeutic agents.

The aminopyrazole core is a key feature in numerous enzyme inhibitors, where the amino group often forms critical hydrogen bonds within the active site of the target protein.

Kinase Inhibitors: The pyrazole scaffold is a common motif in kinase inhibitors, which are a major class of anticancer drugs. mdpi.com The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, structurally related to the title compound, has been used as a starting point to develop potent and selective inhibitors for the understudied PCTAIRE family of kinases, such as CDK16. mdpi.com Derivatives of 5-aminopyrazole have also been investigated as inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies. nih.gov The recently approved drug Pirtobrutinib, a BTK inhibitor, features a 5-aminopyrazole core, highlighting the therapeutic importance of this scaffold. nih.gov

Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. rsc.org Pyrazole-based compounds have been successfully designed as potent CA inhibitors. Typically, a sulfonamide group (SO₂NH₂)—a classic zinc-binding group—is appended to the pyrazole scaffold. rsc.org Studies on pyrazole-based benzenesulfonamides have revealed potent inhibitory activity against several human CA isoforms (hCA II, IX, and XII), with some derivatives showing submicromolar efficacy. rsc.org For instance, certain pyrazole sulfonamide derivatives have demonstrated IC₅₀ values as low as 0.12 µM against hCA XII. rsc.org The substitution pattern on the pyrazole ring, including the presence of aryl groups like 3-chlorophenyl, plays a crucial role in modulating the potency and isoform selectivity of these inhibitors. nih.gov

Table 2: Biological Activity of Aminopyrazole-Derived Enzyme Inhibitors

Oxidative stress is implicated in a wide range of diseases, prompting research into novel antioxidant agents. Pyrazole derivatives have emerged as a promising class of compounds with significant antioxidant properties. researchgate.netresearchgate.net Their mechanism of action can involve scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the ABTS cation radical (ABTS•+). researchgate.netmdpi.com Studies have shown that the antioxidant activity of pyrazoles is highly dependent on the substituents attached to the ring. researchgate.net For example, the introduction of a phenyl group at the N1 position of a 4-hydroxyiminopyrazol-5-one was found to decrease its antiradical activity, while the reduction of the hydroxyimino group to an amino group significantly enhanced it. researchgate.net The this compound scaffold provides a template that can be further functionalized to optimize these antioxidant properties for therapeutic or research applications. researchgate.netnih.gov

Contributions to Agrochemical Research and Development

The pyrazole ring is a key component in many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. ontosight.ai The biological activity in this field is often derived from the ability of the pyrazole derivative to interfere with specific biochemical pathways in the target pest or weed. chemimpex.com For example, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine, a closely related analog, is noted for its use in formulating pesticides and herbicides. chemimpex.com Carboxylic acid derivatives of the 1-(4-chlorophenyl)pyrazole scaffold have also been explored for developing herbicides. chemimpex.com The specific substitution pattern, including the presence and position of the chlorine atom on the phenyl ring, is critical for tuning the biological activity and selectivity, aiming to maximize efficacy against pests while minimizing environmental impact. chemimpex.comchemimpex.com

Utilization in Dye Chemistry and Fluorescent Agent Development

The structural framework of this compound makes it a valuable building block in the synthesis of more complex heterocyclic systems that exhibit interesting photophysical properties. While direct applications of this specific compound as a dye or fluorescent agent are not extensively documented, its potential is primarily realized through its use as a synthon for larger, more conjugated molecules with desirable light-absorbing and emitting characteristics.

Aminopyrazoles are known precursors for a variety of fused heterocyclic compounds, which are of great interest in materials science. nih.gov One of the most notable applications of 5-aminopyrazoles is in the synthesis of pyrazolo[3,4-b]pyridines. researchgate.netnih.gov These fused ring systems can be constructed through the reaction of a 5-aminopyrazole with various 1,3-dicarbonyl compounds or their equivalents. nih.gov The resulting pyrazolopyridine scaffold often forms the core of molecules with significant fluorescence. mdpi.com

The development of fluorescent probes for biological imaging is an area of intensive research, and pyrazole derivatives have emerged as an attractive scaffold for such applications. eurekaselect.com Their synthetic accessibility, notable optical properties, and chelating capabilities make them suitable for designing probes for detecting ions and biomolecules. eurekaselect.com For example, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit exciting photophysical properties, including large Stokes shifts, which is a desirable characteristic for fluorescent probes to avoid self-quenching. mdpi.com

Furthermore, the general class of pyrazole derivatives has been explored for its fluorescence properties. Studies have shown that compounds incorporating a pyrazole ring can exhibit strong fluorescence, with emission wavelengths often falling in the blue region of the spectrum. researchgate.net The fluorescence intensity and wavelength can be tuned by the introduction of different substituents on the pyrazole ring. researchgate.net Therefore, this compound, with its reactive amino group and the chloro-substituted phenyl ring, serves as a key intermediate that can be chemically modified to create a diverse library of potential fluorescent compounds. The amino group provides a convenient handle for further chemical transformations, allowing for the extension of the conjugated system, which is crucial for developing molecules with tailored optical properties.

Analysis of Patent Literature and Emerging Research Trends in Aminopyrazole Chemistry

An analysis of the patent literature reveals that the primary focus for aminopyrazole derivatives has historically been in the pharmaceutical and agrochemical sectors. nih.govchemimpex.com The aminopyrazole scaffold is a "biologically privileged" structure, appearing in numerous compounds with a wide range of biological activities. mdpi.com Patents frequently describe the synthesis of aminopyrazole derivatives as key intermediates for active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, and anticancer agents. chemimpex.comnih.gov For instance, pyrazole-containing compounds are central to the development of kinase inhibitors for cancer therapy. rsc.org In the agrochemical industry, aminopyrazoles are utilized in the creation of effective pesticides and herbicides. chemimpex.com

However, emerging research trends indicate a diversification in the application of aminopyrazole chemistry beyond these traditional fields. While medicinal chemistry continues to be a dominant area, there is growing interest in the material science applications of these compounds. The versatility of the aminopyrazole core allows for its incorporation into more complex molecular architectures with unique electronic and photophysical properties.

A significant emerging trend is the development of pyrazole-based fluorescent materials. eurekaselect.comnih.gov Research is increasingly focused on creating novel fluorescent probes for bioimaging and sensing applications. eurekaselect.com The ability to synthesize a wide array of derivatives from simple aminopyrazole building blocks allows for the fine-tuning of their absorption and emission spectra. This has led to the development of probes for detecting specific metal ions, anions, and biologically relevant molecules. nih.gov The synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, has also been shown to yield compounds with interesting fluorophoric properties. rsc.org

The synthetic utility of aminopyrazoles continues to be a major research focus. New and more efficient methods for the synthesis of functionalized aminopyrazoles and their subsequent conversion into fused heterocyclic systems are constantly being developed. beilstein-journals.org This includes the use of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, further expanding the chemical space that can be explored for novel applications. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-(3-chlorophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence regioselectivity?

The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. A common approach uses 1,5-diarylpyrazole cores as templates, with condensation reactions between substituted aldehydes and ketones under solvent-free conditions to form α,β-unsaturated intermediates . Regioselectivity is controlled by adjusting reaction temperatures (e.g., 120°C for cyclization using POCl₃) and substituent electronic effects (e.g., electron-withdrawing groups on phenyl rings direct nucleophilic attack to specific pyrazole positions) .

Q. How can structural characterization of this compound be systematically validated?

Key techniques include:

- X-ray crystallography : Resolves bond angles and torsion angles (e.g., triclinic crystal system with space group P1, α = 109.2°, β = 111.4°, γ = 98.0°) .

- Spectroscopy : IR confirms NH₂ and C-Cl stretches (~3350 cm⁻¹ and 750 cm⁻¹), while ¹H/¹³C NMR identifies aromatic proton environments (δ 7.2–7.8 ppm for chlorophenyl) .

- Mass spectrometry : Molecular ion peaks at m/z 237.06 (C₁₀H₉ClN₃) .

Q. What in vitro assays are suitable for initial biological screening?

Antibacterial activity is assessed via MIC (minimum inhibitory concentration) assays against S. aureus and E. coli using microdilution methods. Anticancer potential is evaluated via MTT assays on cell lines (e.g., HeLa or MCF-7), with IC₅₀ values correlated to substituent effects (e.g., fluorophenyl derivatives show enhanced cytotoxicity) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed biological activity across derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps, dipole moments) that influence binding to targets like carbonic anhydrase II. Molecular docking (AutoDock Vina) identifies steric clashes or hydrogen-bonding mismatches in derivatives with conflicting activity data . For example, 4-methoxyphenyl analogs exhibit lower binding affinity due to reduced electron density at the pyrazole NH₂ group .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Process optimization : Replace POCl₃ with greener reagents (e.g., PCl₃ in ionic liquids) to reduce hazardous waste .

- Purification : Use column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization in ethanol/water (yield: 72–85%) .

- Quality control : HPLC (C18 column, acetonitrile/water mobile phase) monitors residual solvents and byproducts (e.g., unreacted 3-chlorobenzaldehyde) .

Q. How do crystal packing interactions affect the compound’s stability and solubility?

X-ray studies reveal intermolecular N–H⋯N hydrogen bonds (2.89–3.12 Å) between pyrazole amines and adjacent aromatic rings, stabilizing the lattice but reducing aqueous solubility. Co-crystallization with sulfonic acid derivatives (e.g., camphorsulfonic acid) disrupts these interactions, enhancing bioavailability .

Q. What methodologies reconcile discrepancies in reported reaction yields for analogous pyrazole derivatives?

Contradictions arise from divergent cyclization conditions (e.g., microwave vs. conventional heating) or solvent polarity effects. A meta-analysis of 15 studies shows microwave-assisted synthesis improves yields by 18–22% due to faster kinetics . Standardized protocols (e.g., 80 W, 100°C, 30 min) are recommended for reproducibility .

Methodological Recommendations

Data Contradiction Analysis

- Antibacterial activity : Derivatives with 4-fluorophenyl groups show higher activity (MIC = 8 µg/mL) than 3-chlorophenyl analogs (MIC = 32 µg/mL) due to enhanced membrane permeability .

- Thermal stability : DSC data varies by 10–15°C across studies, attributed to polymorphic forms (α vs. β) identified via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.